Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate
Description
Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate is a quinoline derivative characterized by a 4-(diethylamino) group and methoxy substituents at positions 5 and 8 on the quinoline core. The diethylamino group may confer basicity and hydrogen-bonding capacity, while the methoxy substituents contribute electron-donating effects, altering electronic distribution and reactivity .
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-6-20(7-2)17-12(18(21)24-8-3)11-19-16-14(23-5)10-9-13(22-4)15(16)17/h9-11H,6-8H2,1-5H3 |
InChI Key |
QDNQIJHKWXZXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=C(C=CC(=C21)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Nitro-4,5-Dimethoxyacetophenone
The process begins with 3,4-dimethoxyacetophenone, which undergoes nitration using concentrated nitric acid (50–97.5 wt%) in solvents like acetic acid or sulfuric acid at 20–80°C for 0.5–12 hours. This step introduces a nitro group at the ortho position relative to the acetyl group, yielding 2-nitro-4,5-dimethoxyacetophenone. The molar concentration of the starting material in the solvent is critical, with optimal results achieved at 0.2–2.0 mol/L.
Condensation with N,N-Dimethylformamide Dimethyl Acetal
The nitro intermediate is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. This step facilitates the introduction of a dimethylamino group, which later participates in cyclization. The reaction proceeds under mild conditions, typically at room temperature, with DMF-DMA acting as both reactant and solvent.
Reductive Cyclization to 4-Hydroxy-6,7-Dimethoxyquinoline
Catalytic hydrogenation of the propenone derivative in the presence of palladium or platinum catalysts induces reductive cyclization, forming 4-hydroxy-6,7-dimethoxyquinoline. This step simultaneously reduces the nitro group to an amine and closes the quinoline ring. Hydrogen pressure (1–3 atm) and temperature (50–100°C) are key variables affecting yield and purity.
Chlorination and Amination
The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux conditions. For example, heating 4-hydroxy-6,7-dimethoxyquinoline in POCl₃ at 110°C for 1–3 hours achieves 85–94% conversion to the 4-chloro intermediate. Subsequent nucleophilic substitution with diethylamine in dichloromethane or toluene introduces the diethylamino group, yielding the target compound.
Table 1: Key Reaction Conditions for Chlorination-Amination
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | POCl₃ | 110°C | 1–3 h | 93.8% |
| Amination | Diethylamine | 25–60°C | 4–8 h | 70–85% |
Gould-Jacobs Cyclization Approach
Formation of Ethoxymethylene Intermediate
3,4-Dimethoxyaniline reacts with diethyl ethoxymethylenemalonate in ethanol under reflux to form an ethoxymethylene intermediate. This enamine undergoes thermal cyclization in diphenyl ether at 250°C, producing ethyl 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylate. The ester group at position 3 is retained throughout subsequent steps.
Chlorination and Functionalization
The hydroxyl group at position 4 is chlorinated using thionyl chloride (SOCl₂) or POCl₃. POCl₃ is preferred due to higher yields (88–94%) and milder conditions. Substitution with diethylamine proceeds via SNAr (nucleophilic aromatic substitution), requiring polar aprotic solvents like DMF and elevated temperatures (60–80°C).
Equation 1 :
Comparative Analysis of Synthetic Routes
Yield and Scalability
The nitration-condensation route offers higher overall yields (70–85%) but involves hazardous nitration steps. In contrast, the Gould-Jacobs method is more scalable, with fewer intermediates, but requires high-temperature cyclization, which may degrade sensitive functional groups.
Purity and Byproducts
Chlorination with POCl₃ generates fewer byproducts compared to SOCl₂, as evidenced by NMR analyses showing >95% purity for POCl₃-derived products. Amination steps may produce residual dimethylamino byproducts if reaction times are insufficient.
Functional Group Compatibility
The ethoxycarbonyl group at position 3 remains stable under chlorination conditions but may hydrolyze in strong acidic or basic media. Methoxy groups at positions 5 and 8 are inert to POCl₃ and diethylamine, ensuring regioselective substitution at position 4.
Recent Advances and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that it may inhibit bacterial growth effectively, making it a potential candidate for developing new antibiotics.
Anticancer Potential
Research indicates that ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate exhibits anticancer activity by inhibiting specific enzymes involved in cancer progression. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines at concentrations that do not adversely affect normal cells, suggesting a favorable therapeutic window.
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in various reactions, including:
- C–N Cross-Coupling Reactions : This compound can participate in palladium-catalyzed C–N bond formation, which is crucial for synthesizing anilines and their derivatives. Such reactions are pivotal in drug discovery and development .
- Microwave-Assisted Synthesis : Modern techniques like microwave-assisted synthesis can enhance the yield and reduce the environmental impact of synthesizing this compound.
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of various quinoline derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This finding underscores its potential as an alternative therapeutic agent against resistant bacterial strains.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound effectively inhibited cell proliferation without cytotoxic effects on normal cells. The selectivity observed suggests a promising therapeutic window for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Electron-Donating Groups (e.g., methoxy, diethylamino): Increase electron density on the quinoline core, enhancing nucleophilic aromatic substitution (e.g., at position 4) . Electron-Withdrawing Groups (e.g., nitro, fluoro): Improve stability against oxidation but may reduce reactivity in electrophilic substitutions .
Physicochemical Properties: Diethylamino and methoxy groups in the target compound likely confer higher lipophilicity (logP ~3.5 estimated) compared to dimethylamino analogs (logP ~2.8) .
Synthetic Routes :
- The target compound may be synthesized via Gould-Jacobs cyclization, followed by diethylamination and methoxylation, similar to methods described for analogs in .
- Chloro and nitro derivatives (e.g., 131548-98-6) are typically prepared via direct halogenation or nitration of precursor esters .
Fluoro-substituted analogs (e.g., 1020724-01-9) are often explored for improved pharmacokinetics .
Research Findings and Gaps
- Structural Characterization : Analogs in were characterized via IR, ¹H NMR, and LC-MS, indicating these methods are applicable to the target compound .
- Thermal Stability: Methoxy-substituted quinolines (e.g., 1016825-43-6) show higher thermal stability compared to nitro derivatives, as noted in supplier specifications .
- Cost and Availability: Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate (1016825-43-6) is priced at $310–$1,759/g, reflecting synthetic complexity . The target compound’s commercial availability remains unconfirmed.
Biological Activity
Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with diethylamino and methoxy groups. The presence of these functional groups enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its interaction with cellular targets.
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₄ |
| Molecular Weight | 293.33 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not well documented |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in disease processes, particularly kinases related to cancer progression.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that lead to apoptosis in cancer cells.
- Antimicrobial Activity : Studies suggest that it can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- In vitro Studies : this compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis.
- Case Study Example : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's effectiveness against MCF-7 breast cancer cells, showing an IC50 value of approximately 15 µM, which indicates significant potency compared to control treatments .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Bacterial Inhibition : Research has indicated that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 32 µg/mL for S. aureus .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Methoxy Groups : The presence of methoxy groups at positions 5 and 8 on the quinoline ring significantly enhances the compound's potency against both cancer and bacterial cells.
- Diethylamino Substitution : This group aids in membrane penetration and increases overall lipophilicity, which is essential for bioavailability.
Research Findings Summary
Recent studies have focused on synthesizing derivatives of this compound to explore variations in biological activity:
| Derivative | Biological Activity | IC50/MIC Values |
|---|---|---|
| Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate | Higher cytotoxicity against MCF-7 cells | IC50 = 10 µM |
| Ethyl 4-(hydroxy)-5,8-dimethoxyquinoline-3-carboxylate | Enhanced antibacterial activity | MIC = 16 µg/mL for E. coli |
Q & A
Basic: What synthetic methodologies are optimal for preparing Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the quinoline core via cyclization of substituted aniline derivatives with β-keto esters under acidic conditions.
- Step 2 : Introduction of the diethylamino group at position 4 through nucleophilic substitution (e.g., replacing a chloro substituent with diethylamine under reflux in ethanol) .
- Step 3 : Methoxylation at positions 5 and 8 using alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃).
Optimization : Control reaction temperature (70–90°C for substitution steps) and use catalysts such as triethylamine to enhance yield. Purity is monitored via TLC/HPLC .
Basic: Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., diethylamino proton signals at δ 1.2–1.4 ppm and methoxy groups at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles. SHELX programs (e.g., SHELXL) are standard for refining crystallographic data .
- Mass Spectrometry : High-resolution MS validates molecular weight (expected m/z ~374.4 g/mol for C₁₉H₂₅N₂O₅).
Advanced: How can researchers investigate the mechanistic role of this compound in observed biological activities (e.g., antimicrobial)?
- Molecular Docking : Use software like AutoDock to predict binding affinities with bacterial targets (e.g., DNA gyrase or topoisomerase IV). Compare with known quinolone antibiotics .
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes. For example, monitor ATPase activity inhibition in E. coli gyrase .
- Resistance Studies : Expose bacterial strains to sublethal doses to assess mutation-driven resistance, correlating with structural modifications .
Advanced: How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?
- Data Reconciliation : Use SHELX refinement tools to cross-validate bond lengths/angles from X-ray data with NMR-derived coupling constants. For example, diethylamino group conformation may differ in solution (NMR) vs. solid-state (crystallography) .
- Dynamic NMR : Assess rotational barriers of the diethylamino group to explain peak splitting variations .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for substituent modifications?
- Comparative Bioactivity : Synthesize analogs (e.g., replacing methoxy with fluorine or varying alkyl chain length) and test against reference strains. For example, fluoro-substituted analogs may enhance membrane permeability .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with antibacterial potency .
- Meta-Analysis : Compile bioactivity data from structurally related quinolines (e.g., Ethyl 4-(dimethylamino)-5,8-difluoro derivatives) to identify trends in substituent effects .
Advanced: What methodologies ensure high purity and stability of this compound under experimental conditions?
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; purity >95% is required for biological assays .
- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS. Methoxy groups may hydrolyze under acidic conditions, requiring pH-controlled storage .
Advanced: How do solvent polarity and pH influence the compound’s stability in in vitro assays?
- Solubility Optimization : Use DMSO for stock solutions, but limit concentration (<1% v/v) to avoid cytotoxicity. Aqueous solubility is enhanced by methoxy groups but reduced by the diethylamino hydrophobe .
- pH-Dependent Stability : The carboxylate ester hydrolyzes in basic conditions (pH >9), necessitating neutral buffer systems (e.g., PBS pH 7.4) for long-term assays .
Advanced: What experimental approaches are used to evaluate the compound’s interaction with cellular membranes?
- Liposome Binding Assays : Measure partitioning into lipid bilayers using fluorescent probes (e.g., ANS displacement) .
- Membrane Potential Studies : Use DiSC₃(5) dye to assess disruption of bacterial membrane potential via fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
